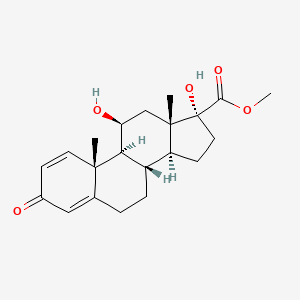
delta1-Cortienic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta1-Cortienic Acid Methyl Ester is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a methyl ester derivative of delta1-cortienic acid, which is an inactive metabolite of prednisolone. This compound is often studied in the context of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of delta1-Cortienic Acid Methyl Ester typically involves the esterification of delta1-cortienic acid. One common method is the reaction of delta1-cortienic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large-scale reactors where delta1-cortienic acid is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Delta1-Cortienic Acid Methyl Ester undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Delta1-cortienic acid and methanol.
Reduction: Delta1-cortienic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Delta1-Cortienic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of corticosteroids and its interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for corticosteroids.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of delta1-Cortienic Acid Methyl Ester involves its conversion to delta1-cortienic acid in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond. Delta1-cortienic acid, being an inactive metabolite, does not exert significant biological effects. its formation is crucial in the metabolism and clearance of corticosteroids such as prednisolone .
Comparison with Similar Compounds
Delta1-Cortienic Acid Methyl Ester can be compared with other similar compounds such as:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Loteprednol Etabonate: A soft corticosteroid designed to minimize systemic side effects.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects.
Uniqueness
This compound is unique due to its role as an inactive metabolite, which makes it an important compound in the study of corticosteroid metabolism. Unlike active corticosteroids, it does not exert biological effects, making it useful in pharmacokinetic studies .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H28O5/c1-19-8-6-13(22)10-12(19)4-5-14-15-7-9-21(25,18(24)26-3)20(15,2)11-16(23)17(14)19/h6,8,10,14-17,23,25H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
WZHKUPZTJWPLQD-MXRBDKCISA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















